molecular formula C8H7FO B146931 3'-Fluoroacetophenone CAS No. 455-36-7

3'-Fluoroacetophenone

Cat. No. B146931
M. Wt: 138.14 g/mol
InChI Key: HCEKGPAHZCYRBZ-UHFFFAOYSA-N
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Patent
US08754076B2

Procedure details

A solution of 3-fluoro-N-methoxy-N-methylbenzamide (16 g, 87.4 mmol) in THF (150 mL) was cooled to −78° C. Vinylmagnesium bromide (120 mL, 120 mmol) was added slowly. The mixture was stirred at −78° C. for 10 min, at rt for 3 h, and quenched by addition of 1 N aq HCl (100 mL) at 0° C. The aqueous layer was extracted with EtOAc (100 mL). The combined organic phase was washed with brine (50 mL), dried over Na2SO4, and concentrated. The residue was purified by column chromatography to afford 1-(3-fluorophenyl)ethanone (9.7 g, yield: 75%) as a colorless oil.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][CH:13]=1)[C:5](N(OC)C)=[O:6].[CH:14]([Mg]Br)=C>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH3:14])[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
FC=1C=C(C(=O)N(C)OC)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C(=C)[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 10 min, at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of 1 N aq HCl (100 mL) at 0° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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